molecular formula C15H10O5 B192584 Resokaempferol CAS No. 2034-65-3

Resokaempferol

Cat. No. B192584
CAS RN: 2034-65-3
M. Wt: 270.24 g/mol
InChI Key: OBWHQJYOOCRPST-UHFFFAOYSA-N
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Description

Resokaempferol is a type of flavonoid . It is known to inhibit the inflammatory response in activated macrophages by blocking the activation of the JAK2/STAT3 pathway by both LPS and IL-6 signaling .


Synthesis Analysis

Resokaempferol 3-O-β-d-glucoside, an artificial flavonol glycoside, was synthesized from 2,4-dihydroxyacetophenone in six steps and 40% overall yield via an efficient glycosylation method using NaH .


Molecular Structure Analysis

The molecular formula of Resokaempferol is C15H10O5 . The molecular weight is 270.2 g/mol . The chemical name is 3,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one .


Chemical Reactions Analysis

The chemical structure of flavonoids generally, and different substitutions of the basic skeleton specifically, define chemical stability and bioavailability .


Physical And Chemical Properties Analysis

Resokaempferol is a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Scientific Research Applications

Metabolic Engineering in Yeast

Resokaempferol has been successfully synthesized in yeast, demonstrating the potential of yeast as a biofactory for flavonoids. Rodriguez et al. (2017) engineered Saccharomyces cerevisiae for de novo production of resokaempferol directly from glucose, a breakthrough in biosynthetic pathways and yeast cell factories for flavonoid production (Rodriguez et al., 2017).

Biochemical Analysis in Periodontitis

A study by Balli et al. (2016) explored kaempferol, a compound related to resokaempferol, for its effects on periodontitis. They found significant reductions in alveolar bone and attachment loss, suggesting kaempferol’s potential in dental health, which may extend to resokaempferol (Balli et al., 2016).

Novel Pathways in E. coli

Stahlhut et al. (2015) demonstrated a novel biosynthetic pathway for fisetin, which includes the synthesis of resokaempferol in Escherichia coli. This work establishes E. coli as a potential microbial platform for producing resokaempferol and related flavonoids (Stahlhut et al., 2015).

properties

IUPAC Name

3,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)15-14(19)13(18)11-6-5-10(17)7-12(11)20-15/h1-7,16-17,19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWHQJYOOCRPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C(=O)C3=C(O2)C=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90174249
Record name Flavone, 3,7,4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3,4',7-Trihydroxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034004
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3,7,4'-Trihydroxyflavone

CAS RN

2034-65-3
Record name 3,4′,7-Trihydroxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2034-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flavone, 3,7,4'-trihydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034653
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flavone, 3,7,4'-trihydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90174249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,7,4'-TRIHYDROXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDB76C6V7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3,4',7-Trihydroxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034004
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

310 °C
Record name 3,4',7-Trihydroxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034004
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
215
Citations
Q Yu, KW Zeng, XL Ma, FJ Song, Y Jiang, PF Tu… - International …, 2016 - Elsevier
The excessive or prolonged production of inflammatory mediators can result in numerous chronic diseases, such as rheumatoid arthritis, atherosclerosis, diabetes, and cancer. …
Number of citations: 78 www.sciencedirect.com
X Ren, J Wang, LL Shen, W Li, O Muraoka… - Chemistry letters, 2011 - journal.csj.jp
… Recently, our laboratory has synthesized a series of resokaempferol and it’s … To exploit this molecule in the development of effective antidiabetic agents, we hypothesized that the …
Number of citations: 1 www.journal.csj.jp
A Rodriguez, T Strucko, SG Stahlhut, M Kristensen… - Bioresource …, 2017 - Elsevier
… This is also the first report of de novo biosynthesis of resokaempferol and fisetin in yeast. … This study is the first report on the biosynthesis of resokaempferol and fisetin in yeast. …
Number of citations: 143 www.sciencedirect.com
K Nishie, AC Waiss Jr, AC Keyl - Photochemistry and …, 1968 - Wiley Online Library
… Resokaempferol was the only active polyhydroxyflavone, the remainder being inactive such as the benzyl‐derivative. The methoxyl group in the 5–position and an increase in number …
Number of citations: 10 onlinelibrary.wiley.com
P Glykofridi, VE Tziouri, K Xanthopoulos… - JBIC Journal of …, 2023 - Springer
… S1 for Re–resokaempferol and Re–quercetin that exhibited the highest emission. Re–resokaempferol exhibited maxima at 416 and 438 nm after excitation at 346 nm. Re–quercetin …
Number of citations: 1 link.springer.com
SG Stahlhut, S Siedler, S Malla, SJ Harrison… - Metabolic …, 2015 - Elsevier
… that fisetin (as well as garbanzol and resokaempferol) could be synthesized via a similar pathway to … Furthermore, we hypothesized that resokaempferol could be an intermediate in the …
Number of citations: 83 www.sciencedirect.com
S Saponara, E Carosati, P Mugnai… - British Journal of …, 2011 - Wiley Online Library
… The functional interaction between quercetin and either the stimulator myricetin or the antagonists resokaempferol, crysin, genistein, and 5,7,2′‐trihydroxyflavone revealed that …
Number of citations: 49 bpspubs.onlinelibrary.wiley.com
JKH Tsoi, K Chan, Y Yang - … Session of the International Association for …, 2016 - hub.hku.hk
OBJECTIVES: Flavonoids are polyphenol compounds that are categorized according to their chemical structures into distinct groups, ie flavonols, flavones, flavanones, flavanols, and …
Number of citations: 0 hub.hku.hk
M Abou-Shoer, GE Ma, XH Li… - Journal of natural …, 1993 - ACS Publications
… Galangin, kaempferide, datiscetin, resokaempferol, and luteolin were purchased from Indofine Chemical Company(Somerville, New Jersey). The purity of these compounds was …
Number of citations: 60 pubs.acs.org
S Pan, ZG Zhu - Natural Product Communications, 2021 - journals.sagepub.com
A new flavonol named 6-(2'',3''-epoxy-3''-methylbutyl)-resokaempferol (1), together with five known compounds (2-6) were isolated from the EtOAc-soluble extract of the aerial part of …
Number of citations: 2 journals.sagepub.com

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